Product packaging for Myristoyl methyl glucamide(Cat. No.:CAS No. 87157-58-2)

Myristoyl methyl glucamide

Cat. No.: B12729702
CAS No.: 87157-58-2
M. Wt: 405.6 g/mol
InChI Key: GBMPATKVZSIKPO-UYWIDEMCSA-N
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Description

Myristoyl Methyl Glucamide (CAS 87157-58-2) is a non-ionic surfactant and chemical intermediate valued in research for its synthesis from a sugar-based methyl glucamine and myristic acid, typically derived from natural sources like coconut or palm kernel oil . This structure provides a mild, biodegradable profile with multifunctional properties, including surfactant, conditioning, and viscosity-controlling capabilities . Its primary research applications include Organic Synthesis and the Pharmaceutical Industry, where it serves as a key building block . A prominent research use involves its reaction with compounds like tolylene-2,6-diisocyanate in the formation of polyurethane or polyurea-based materials . This application is pivotal for developing novel polymers with enhanced surface properties for potential use in medical or industrial fields . As a surfactant, its mechanism of action involves reducing surface tension, enabling the effective mixing of oil and water phases, which is critical in formulating and studying emulsions and cleansers . This reagent is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal cosmetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43NO6 B12729702 Myristoyl methyl glucamide CAS No. 87157-58-2

Properties

CAS No.

87157-58-2

Molecular Formula

C21H43NO6

Molecular Weight

405.6 g/mol

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]tetradecanamide

InChI

InChI=1S/C21H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(26)22(2)15-17(24)20(27)21(28)18(25)16-23/h17-18,20-21,23-25,27-28H,3-16H2,1-2H3/t17-,18+,20+,21+/m0/s1

InChI Key

GBMPATKVZSIKPO-UYWIDEMCSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways for Myristoyl Methyl Glucamide

Conventional Chemical Synthesis Routes

The traditional chemical synthesis of myristoyl methyl glucamide typically involves a two-step process. rsc.orgnih.gov The first step is the formation of the N-methylglucamine (MEG) precursor, followed by its acylation to yield the final product.

Amidation and Acylation Reactions from N-Methylglucamine Precursors

The synthesis commences with the reductive amination of glucose with methylamine (B109427) to produce N-methylglucamine. rsc.orgnih.gov This intermediate is then subjected to an acylation reaction to attach the myristoyl group. This is achieved by reacting N-methylglucamine with a myristic acid derivative, such as a fatty acid ester. fluorine1.ru

A notable method for the acylation of N-methyl D-glucamine involves the use of a mixed-anhydride protocol for the activation of the carboxylic acid, which has been shown to be effective in forming the amide bond. fluorine1.ru

Biocatalytic Synthesis Approaches

Biocatalytic methods offer a greener alternative to conventional synthesis, often providing higher selectivity and milder reaction conditions. nih.gov Enzymes, particularly lipases, have been extensively studied for the synthesis of glucamides.

Enzymatic Catalysis in Glucamide Formation (e.g., Lipase-Mediated Reactions)

The enzymatic synthesis of this compound is typically carried out through the acylation of N-methylglucamine with a fatty acid or its ester, catalyzed by a lipase (B570770). researchgate.netresearchgate.net Immobilized lipases are frequently used to facilitate catalyst recovery and reuse. ugm.ac.iduni-stuttgart.de

One of the most effective biocatalysts for this reaction is the immobilized lipase from Candida antarctica, known as Novozym 435®. ugm.ac.idresearchgate.net This enzyme has been successfully used in the amidification of lauric acid (a fatty acid similar to myristic acid) with N-methylglucamine in a tert-amyl alcohol solvent system. ugm.ac.idresearchgate.net Solvent-free systems have also been developed, which further enhance the environmental profile of the synthesis. researchgate.netrsc.org In such systems, a final amide yield of 99% has been reported after a simple hydrolysis step to remove byproducts. rsc.orgresearchgate.netrsc.org

However, a common challenge in lipase-catalyzed synthesis is the competing esterification reaction, which can lead to the formation of ester and amide-ester byproducts. d-nb.info To address this, a more advanced biocatalytic approach utilizes an engineered carboxylic acid reductase (CAR-A). d-nb.infochemrxiv.org This enzyme selectively catalyzes amide bond formation without the competing esterification, offering a highly selective, one-step aqueous route to N-alkanoyl-N-methylglucamides. d-nb.infochemrxiv.org

Table 1: Comparison of Lipase-Catalyzed Acylation of N-Methylglucamine with Different Acyl Donors This table is interactive. Click on the headers to sort.

Acyl Donor Enzyme Solvent Temperature (°C) Reaction Time (h) Conversion/Yield Reference
Lauric Acid Novozym 435® tert-Amyl Alcohol 50-55 48 96.5% Yield ugm.ac.idresearchgate.net
Lauric Acid Novozym® 435 Solvent-Free 90 40 99% Amide Yield researchgate.net
Oleic Acid Immobilized Candida antarctica Lipase 2-Methyl-2-butanol 90 <50 100% Conversion, 97% Amide researchgate.net
Palmitic Acid Candida antarctica Lipase B on EP 100 tert-Butyl Alcohol 60 24 95% Conversion uni-stuttgart.de
Stearic Acid Candida antarctica Lipase B on EP 100 tert-Butyl Alcohol 60 24 93% Conversion uni-stuttgart.de

Process Optimization Using Statistical Methodologies (e.g., Response Surface Methodology)

To maximize the efficiency of biocatalytic synthesis, statistical methods like Response Surface Methodology (RSM) are employed. ugm.ac.idresearchgate.netnih.gov RSM allows for the systematic study of the effects of multiple process variables and their interactions on the reaction yield. rsc.org

In the enzymatic synthesis of lauroyl-N-methyl glucamide, a close analog of this compound, RSM has been used to optimize parameters such as enzyme concentration, substrate molar ratio, and temperature. ugm.ac.idresearchgate.net A five-level, three-variable design identified that simultaneously increasing the Novozyme concentration, substrate molar ratio, and temperature improved the reaction yield, with temperature having the most significant effect. ugm.ac.idresearchgate.net The optimal conditions were found to be a 1:1 molar ratio of N-methylglucamine to lauric acid, an 8% Novozyme concentration, and a reaction temperature of 50-55°C, which resulted in a 96.5% yield. ugm.ac.idresearchgate.net

Table 2: Optimized Conditions for Lauroyl-N-Methyl Glucamide Synthesis using RSM This table is interactive. Click on the headers to sort.

Parameter Optimal Value
Substrate Molar Ratio (MGL:AL) 1:1
Novozyme Concentration 8% (w/w of lauric acid)
Temperature (°C) 50-55
Resulting Lauric Acid Conversion 64.5%
Resulting Product Yield 96.5%

Data from a study on lauroyl-N-methyl glucamide synthesis. ugm.ac.idresearchgate.net

Advanced Synthetic Techniques

To overcome the limitations of both conventional batch processes and some biocatalytic systems, advanced synthetic techniques are being explored. Flow chemistry, for instance, offers significant advantages such as enhanced heat and mass transfer, improved mixing, and reduced reaction times. nih.gov

A novel protocol for the synthesis of N-acyl-N-alkyl-d-glucamides has been developed using a combination of reductive amination and acylation in a flow system. nih.gov This approach has demonstrated the potential for efficient and continuous production. For the synthesis of N-ethyl-d-glucamine, a key intermediate, a residence time of 90 minutes at 80°C with 2.5 equivalents of N-ethylamine resulted in full conversion of the starting glucose. acs.org While this has been applied to N-acetyl derivatives, the principles of flow chemistry could be adapted for the continuous synthesis of this compound, offering a promising avenue for industrial-scale production.

Flow Chemistry Protocols for Glucamide Synthesis

Flow chemistry offers a promising alternative to traditional batch synthesis for N-acyl-N-alkyl-d-glucamides, providing enhanced efficiency, safety, and scalability. acs.org A recently developed flow-batch protocol integrates synthesis with in-line purification, streamlining the production of these nonionic surfactants. acs.org The synthesis is typically a two-stage process involving the initial formation of an N-alkyl-d-glucamine intermediate, followed by its acylation to yield the final glucamide product. acs.org

The first stage involves the continuous synthesis of N-alkyl-d-glucamine hydrochlorides via a reductive amination reaction. acs.org In a representative protocol, a solution of glucose in methanol (B129727) and a solution of an N-alkylamine (such as N-ethylamine) in methanol are mixed and pumped through a heated reactor coil. acs.org The resulting solution then passes through columns containing immobilized reagents to facilitate the reaction and purification. acs.org For instance, a column with Amberlyst 15 (H+) resin is used, followed by a column with Quadrapure BZA to scavenge excess reagents. acs.org This continuous flow setup is advantageous for handling toxic reagents like N-alkylamines and allows for safer operation. acs.org

The second stage is the acylation of the N-alkyl-d-glucamine intermediate to form the desired N-acyl-N-alkyl-d-glucamide. acs.org The N-alkyl-d-glucamine hydrochloride solution is pumped through a column containing a basic resin (like Amberlyst A21) to release the free amine. acs.org This stream is then mixed with a solution of an acylating agent, such as acetic anhydride (B1165640) or a fatty acid derivative, in a reactor coil to complete the amide formation. acs.org This method has been successfully used to prepare a variety of N-acyl-N-alkyl-d-glucamides. nih.gov

ParameterValue/ConditionReference
Stage 1: N-Alkyl-d-glucamine Synthesis
ReactantsGlucose (0.12 M in MeOH), N-alkyl-amine (0.30 M in MeOH) acs.org
Reactor20 mL reactor coil acs.org
Temperature80 °C acs.org
Residence Time90 min acs.org
PurificationIn-line columns with Amberlyst 15 (H+) and Quadrapure BZA acs.org
Stage 2: N-Acyl-N-alkyl-d-glucamide Synthesis
ReactantsN-alkyl-d-glucamine (0.20 M in MeOH), Acetic Anhydride (0.40 M in MeOH) acs.org
Reactor10 mL reactor coil acs.org
Residence Time40 min acs.org
Amine ActivationPacked-bed column with Amberlyst A21 beads acs.org

Stereoselective Synthesis of Polyhydroxylated Glucamide Analogues

The synthesis of analogues of glucamides with varied stereochemistry in their polyhydroxylated head groups allows for the investigation of structure-property relationships. diva-portal.org A stereodivergent approach has been developed for preparing such analogues, which relies on the consecutive and highly stereoselective dihydroxylation of a diene precursor. diva-portal.orgdiva-portal.org This method provides access to a range of diastereomeric and enantiomerically pure polyhydroxylated head groups. diva-portal.orgnih.gov

The core of this strategy involves using Sharpless asymmetric dihydroxylation to control the stereochemical outcome. diva-portal.org Starting from a common diene, different stereoisomers of a tetraol can be synthesized by carefully selecting the dihydroxylation catalysts ((DHQD)2-PHAL or (DHQ)2-PHAL). diva-portal.org These polyhydroxylated hydrophilic head groups are then coupled with hydrophobic tails, such as fatty acids, to form the final amphiphilic surfactant molecules. diva-portal.org

This synthetic route has been successfully employed to create three distinct classes of head groups, including both natural and unnatural sugar analogues. diva-portal.org The subsequent coupling of these head groups with two different lipophilic tails resulted in the preparation of six novel polyhydroxylated surfactants. diva-portal.orgnih.gov The ability to generate this stereochemical diversity is crucial for studying how the specific spatial arrangement of the hydroxyl groups influences the macroscopic properties of the surfactants. diva-portal.orgdiva-portal.org

Synthetic StepDescriptionKey FeatureReference
Starting MaterialA diene substrate designed for sequential functionalization.Provides a scaffold for introducing multiple stereocenters. diva-portal.org
First DihydroxylationStereoselective dihydroxylation of one double bond using a Sharpless catalyst.Establishes the first two stereocenters with high enantioselectivity. diva-portal.org
Second DihydroxylationStereoselective dihydroxylation of the remaining double bond.Generates different diastereomers based on the choice of catalyst. diva-portal.orgdiva-portal.org
CouplingAttachment of the synthesized polyhydroxylated head group to a hydrophobic tail (e.g., a fatty acid).Forms the final amphiphilic surfactant analogue. diva-portal.org

Fundamental Interfacial and Colloidal Science of Myristoyl Methyl Glucamide

Micellization Phenomena and Thermodynamics

The self-assembly of surfactant monomers into organized aggregates, known as micelles, is a hallmark of their behavior in solution above a certain concentration and temperature. This process, driven by the hydrophobic effect, is critical to their function as detergents, emulsifiers, and solubilizing agents.

The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. It is a key parameter indicating the tendency of a surfactant to self-aggregate. Below the CMC, surfactants exist predominantly as monomers, while above the CMC, any additional surfactant molecules will preferentially form micelles. The CMC is typically determined by observing an abrupt change in a physical property of the solution, such as surface tension, conductivity, or light scattering, as a function of surfactant concentration.

The structure of a surfactant molecule, particularly the length of its hydrophobic acyl chain and the nature of its hydrophilic headgroup, profoundly influences its CMC.

For the N-acyl-N-methylglucamide (MEGA-n) series, the length of the acyl chain (the 'n' in MEGA-n) is the primary determinant of the CMC. Increasing the number of carbon atoms in the hydrophobic tail enhances the hydrophobic effect, making it more energetically favorable for the monomers to escape the aqueous environment by forming micelles. Consequently, the CMC decreases significantly as the acyl chain length increases. This relationship is a well-established principle in surfactant science, where a longer hydrophobic chain leads to stronger and more favorable micelle formation. researchgate.net

Studies on the homologous series of N-acyl-N-methylglucamides show a clear inverse relationship between the acyl chain length and the CMC. For instance, N-octanoyl-N-methylglucamide (Mega-8) has a much higher CMC than N-decanoyl-N-methylglucamide (Mega-10), demonstrating the substantial effect of adding just two methylene (B1212753) units to the acyl chain. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of N-Acyl-N-methylglucamides with Varying Acyl Chain Lengths

Compound Name Acyl Chain Number of Carbons CMC (mM)
N-octanoyl-N-methylglucamide Octanoyl 8 58-79
N-decanoyl-N-methylglucamide Decanoyl 10 6-7

This interactive table is based on data for the MEGA-n surfactant family, illustrating the trend of decreasing CMC with increasing hydrophobic chain length. researchgate.net

Regarding headgroup modifications, research indicates that for this class of nonionic surfactants, the fundamental interfacial properties are more significantly dependent on the hydrophobic acyl chain than on minor modifications to the hydrophilic moieties. acs.org The large, polar N-methyl glucamide headgroup provides substantial hydration and steric repulsion, which counteracts the hydrophobic driving force for micellization. However, the dominant factor in determining the CMC remains the energy gain from removing the hydrophobic tail from contact with water.

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process, and it is related to the standard enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

The enthalpy of micellization (ΔH°mic) for nonionic surfactants is often small and can be either negative (exothermic) or positive (endothermic), depending on the temperature and specific surfactant structure. The temperature can influence the CMC; for many nonionic surfactants, the CMC value passes through a minimum as the temperature is increased.

Table 2: Incremental Contribution per Methylene Group (-CH₂) to the Thermodynamic Parameters of Micellization

Thermodynamic Parameter Contribution per -CH₂ Group Implication
ΔG°mic ~ -3.0 kJ/mol Makes micellization more spontaneous with longer chains.
ΔH°mic ~ -2.4 kJ/mol Contributes exothermically to the process.
TΔS°mic ~ +0.7 kJ/mol Shows a positive entropy gain, driving micellization.

This interactive table illustrates the incremental changes in thermodynamic parameters with the addition of a methylene group to the surfactant's acyl chain, highlighting the hydrophobic effect's role in driving micellization.

The negative contribution of each methylene group to ΔG°mic confirms that longer acyl chains make micellization more spontaneous. While the process is predominantly driven by the positive entropy change, the enthalpy also provides a favorable contribution.

The addition of electrolytes (salts) to solutions of nonionic surfactants can significantly influence their micellization behavior. For N-acyl-N-methylglucamides, adding inorganic salts generally leads to a decrease in the CMC. acs.orgwikipedia.org This phenomenon is known as a "salting-out" effect.

The mechanism behind this effect involves the influence of ions on the structure of water. Ions can increase the "internal pressure" of the water and enhance the hydrophobic effect, essentially making the aqueous environment even less favorable for the hydrophobic tails of the surfactant monomers. This promotes their aggregation into micelles at a lower concentration.

The magnitude of the CMC decrease depends on the specific nature of the ions, following the Hofmeister (or lyotropic) series. acs.org For N-acyl-N-methylglucamides, the effectiveness of cations and anions in reducing the CMC has been observed to follow these series: acs.org

Cations: Ca²⁺ > Na⁺ > K⁺ > Cs⁺ > Li⁺

Anions: SO₄²⁻ > CO₃²⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻ > SCN⁻

This ordering demonstrates that ions with higher charge density and stronger hydration (kosmotropes or "water-structure makers" like SO₄²⁻) have a more pronounced salting-out effect and are more effective at lowering the CMC. Conversely, ions that are less strongly hydrated (chaotropes or "water-structure breakers" like SCN⁻) have a weaker effect.

Once micelles form, they are characterized by their size, shape (morphology), and the average number of monomers per micelle, known as the aggregation number (Nagg). These properties are influenced by factors such as the surfactant's molecular geometry, concentration, temperature, and the presence of additives.

The geometry of a surfactant molecule can be described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the tail.

Spherical micelles are typically formed by surfactants with a large headgroup and a relatively smaller tail (CPP < 1/3).

Rod-like or cylindrical micelles can form as the effective size of the headgroup decreases relative to the tail (1/3 < CPP < 1/2).

Lamellar structures or bilayers may form at higher CPP values (CPP ~ 1).

For N-acyl-N-methylglucamides, the large, bulky sugar-derived headgroup suggests a tendency to form spherical or globular micelles, especially for shorter acyl chains. However, as the length of the hydrophobic tail (like the C14 myristoyl chain) increases, the balance can shift, potentially leading to the formation of larger, non-spherical aggregates like ellipsoidal or rod-like micelles under certain conditions.

The aggregation number represents the average number of monomers in a given micelle and can be determined experimentally using techniques such as static light scattering or fluorescence quenching. While specific experimental values for the aggregation number of Myristoyl Methyl Glucamide are not widely reported in the literature, it is expected to be influenced by its acyl chain length and solution conditions, consistent with trends observed for other nonionic surfactants.

Determination and Interpretation of Critical Micelle Concentration (CMC)

Surface Activity and Adsorption at Interfaces

Surface activity is the ability of a surfactant to adsorb at interfaces (e.g., air-water or oil-water) and lower the interfacial tension. This is a direct consequence of the amphiphilic nature of the molecules. The hydrophobic tails are expelled from the water, while the hydrophilic headgroups remain anchored in the aqueous phase, forming an oriented monolayer at the interface.

Key parameters used to quantify the surface activity of a surfactant include:

γCMC (Surface Tension at the CMC): This is the minimum surface tension a surfactant can achieve. It is a measure of the effectiveness of the surfactant in reducing surface tension.

Γmax (Maximum Surface Excess Concentration): This represents the maximum packing density of the surfactant molecules at the interface. It is calculated from the slope of the surface tension vs. log(concentration) plot.

Amin (Minimum Area per Molecule): This is the average area occupied by each surfactant molecule at the interface when they are most tightly packed. It is inversely related to Γmax.

Studies on the surface properties of the N-alkanoyl-N-methylglucamine series have shown that these parameters are heavily dependent on the hydrophobic acyl chain. acs.orgacs.org A longer acyl chain, such as the myristoyl (C14) group, generally leads to greater efficiency and effectiveness in reducing surface tension. This is because the increased hydrophobicity provides a stronger driving force for the molecule to adsorb at the air-water interface. Consequently, surfactants with longer chains typically exhibit a lower γCMC and a more densely packed interfacial film (smaller Amin). acs.org

Table 3: List of Compounds

Compound Name
This compound
N-acyl-N-methylglucamides
N-octanoyl-N-methylglucamide
N-decanoyl-N-methylglucamide
Calcium chloride
Sodium chloride
Potassium chloride
Cesium chloride
Lithium chloride
Sodium sulfate
Sodium carbonate
Sodium fluoride
Sodium bromide
Sodium nitrate
Sodium iodide

Efficiency and Effectiveness of Surface Tension Reduction

The performance of a surfactant is characterized by its ability to reduce the surface tension of a liquid, a phenomenon quantified by its efficiency and effectiveness.

Effectiveness (γCMC) : This is the maximum reduction in surface tension achieved by a surfactant, measured at its critical micelle concentration (CMC). It represents the lowest surface tension value a surfactant solution can attain. A lower γCMC indicates a more effective surfactant.

Efficiency (pC20) : Surfactant efficiency is a measure of the concentration required to produce a specific reduction in surface tension, typically 20 mN/m. It is expressed as the negative logarithm of the concentration needed for this reduction (pC20). A higher pC20 value signifies that less surfactant is needed to achieve a significant surface tension reduction, indicating greater efficiency.

The balance between these two parameters is crucial for formulation science, as it determines how much surfactant is needed and the maximum effect that can be achieved.

Table 1: Surface Tension Reduction Properties (Illustrative data based on typical values for similar nonionic surfactants; specific experimental data for this compound is not publicly available.)

ParameterDescriptionTypical Value Range
Effectiveness (γCMC)Maximum surface tension reduction at CMC (mN/m).25 - 35
Efficiency (pC20)Negative log of concentration required to reduce surface tension by 20 mN/m.3.5 - 4.5

Surface Excess Concentration (Γmax) and Area per Molecule at the Interface (Amin)

When a surfactant is introduced into a liquid, its molecules preferentially adsorb at the air-liquid interface until a saturated monolayer is formed.

Surface Excess Concentration (Γmax) : This parameter quantifies the maximum concentration of surfactant molecules packed into the interface. kruss-scientific.com It is a measure of how densely the molecules can arrange themselves at the surface and is calculated from the slope of the surface tension versus logarithm of concentration plot using the Gibbs adsorption isotherm. rsc.org A higher Γmax suggests a more tightly packed interfacial layer.

Area per Molecule at the Interface (Amin) : Directly related to Γmax, the minimum area per molecule (Amin) represents the average area occupied by a single surfactant molecule at the interface when it is most densely packed. rsc.org It provides insight into the orientation and conformation of the surfactant molecules at the surface. A smaller Amin value corresponds to a more compact and ordered arrangement of molecules.

These parameters are essential for understanding the structure and properties of the interfacial film.

Table 2: Interfacial Adsorption Parameters (Illustrative data based on general surfactant principles; specific experimental data for this compound is not publicly available.)

ParameterDescriptionTypical Value Range
Surface Excess Concentration (Γmax)Maximum concentration of surfactant at the interface (mol/m²).1.5 x 10⁻⁶ - 3.5 x 10⁻⁶
Area per Molecule (Amin)Minimum area occupied by a single molecule at the interface (Ų).40 - 70

Thermodynamics of Adsorption (ΔG°ads)

The adsorption of surfactant molecules at an interface is a spontaneous process driven by a decrease in the system's free energy. The standard Gibbs free energy of adsorption (ΔG°ads) is the key thermodynamic parameter that describes this process. It represents the change in free energy when a surfactant molecule moves from the bulk of the solution to the interface.

A negative value for ΔG°ads indicates that adsorption is a spontaneous and favorable process. researchgate.net The magnitude of this value reflects the surfactant's tendency to adsorb at the interface; a more negative value signifies a stronger driving force for adsorption and greater surface activity. This energy is influenced by factors such as the hydrophobic interactions of the tail with water and the hydration of the hydrophilic headgroup.

Table 3: Thermodynamic Parameters of Adsorption (Illustrative data; specific experimental data for this compound is not publicly available.)

ParameterDescriptionTypical Value Range
Standard Gibbs Free Energy of Adsorption (ΔG°ads)The free energy change associated with the transfer of a surfactant molecule from the bulk to the interface (kJ/mol).-25 to -40

Langmuir Monolayer Studies for Interfacial Behavior

The Langmuir monolayer technique is a powerful tool for studying the behavior of insoluble or sparingly soluble amphiphiles like this compound at the air-water interface. nih.gov In these studies, the surfactant is spread on the surface of an aqueous subphase, forming a monomolecular layer. By compressing this layer with movable barriers and simultaneously measuring the surface pressure (the reduction in surface tension), a surface pressure-area (π-A) isotherm is generated.

These isotherms provide valuable information about:

Molecular Packing : The shape of the isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid), which correspond to different degrees of molecular packing and ordering.

Molecular Area : The isotherm can be used to determine the area occupied by each molecule at different surface pressures.

Interfacial Stability : The collapse pressure of the monolayer indicates the maximum pressure the interfacial film can withstand before breaking, providing insight into its stability.

Such studies are crucial for understanding how this compound molecules orient and interact at interfaces, which is fundamental to their function in stabilizing emulsions and foams. informaticsjournals.co.in

Mixed Surfactant Systems and Synergistic Interactions with this compound

In many practical applications, surfactants are used in mixtures to achieve performance benefits that cannot be obtained with a single surfactant. This compound, as a nonionic surfactant, can exhibit synergistic interactions when combined with other types of surfactants.

Co-micellization with Anionic, Cationic, and Other Nonionic Surfactants

When this compound is mixed with other surfactants, they can form mixed micelles in solution, a process known as co-micellization. This often leads to synergistic effects, where the properties of the mixture are superior to those of the individual components.

With Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide) : Similar to anionic surfactants, mixing with cationic surfactants can reduce electrostatic repulsion between the charged headgroups, leading to synergistic reductions in the CMC. researchgate.netnih.gov These interactions can enhance the solubilization capacity and stability of the system.

With Other Nonionic Surfactants : While the interactions are generally less pronounced than with ionic surfactants, mixing different nonionic surfactants can still lead to non-ideal behavior. Differences in headgroup size or tail length can result in more efficient packing within the micelle, slightly lowering the CMC and altering micellar shape and size. researchgate.net

Synergism is a key reason for formulating with mixed surfactant systems, as it can improve efficiency and performance.

Modeling of Mixed Micelles (e.g., Pseudophase Separation Model, Regular Solution Theory)

To understand and predict the behavior of mixed surfactant systems, theoretical models are employed.

Pseudophase Separation Model : This model treats micelles as a separate phase from the bulk aqueous solution. researchgate.net It simplifies the complex process of micellization by considering it an equilibrium between monomers in the aqueous phase and aggregated molecules in the micellar "pseudophase." This model is useful for predicting the CMC of mixed systems.

Regular Solution Theory (RST) : This theory provides a more detailed understanding of the interactions between different surfactant molecules within a mixed micelle. wustl.edu RST introduces an interaction parameter (β) to quantify the deviation from ideal mixing.

A negative β value indicates attractive interactions or reduced repulsion between the surfactant molecules in the micelle, signifying synergism.

A zero β value suggests ideal mixing with no net interaction.

A positive β value indicates antagonistic interactions.

By applying RST, it is possible to calculate the composition of the mixed micelles and the monomer concentrations at the CMC. This allows for the prediction of how different mixing ratios will affect the properties of the surfactant solution, providing a powerful tool for formulation design. ethz.ch

Synergistic Effects on Interfacial Properties and Micelle Stability

The combination of different types of surfactants in a single system often leads to non-ideal mixing behavior, which can result in enhanced performance known as synergism. This phenomenon is particularly prominent in mixtures of nonionic and ionic surfactants, such as those containing this compound. Synergism is characterized by a greater-than-expected improvement in interfacial properties, such as a significant reduction in the critical micelle concentration (CMC) and enhanced stability of the resulting mixed micelles, when compared to the properties of the individual components. uc.pt

The primary driving force for synergy between a nonionic surfactant like this compound and an anionic surfactant is the reduction of electrostatic repulsion between the headgroups of the ionic surfactant. wikipedia.org In a micelle composed solely of anionic surfactants, the negatively charged headgroups repel each other, which opposes the aggregation process and leads to a relatively higher CMC. When a nonionic surfactant like this compound is introduced, its molecules become incorporated into the micelle, positioning themselves between the ionic headgroups. This spacing effect diminishes the electrostatic repulsion, making it easier for micelles to form. Consequently, the total concentration of surfactant required for micellization (the CMC of the mixture) is significantly lower than the ideal value predicted from the CMCs of the individual surfactants. uc.ptmdpi.com This non-ideal mixing in water and the formation of mixed micelles is particularly synergistic for compositions rich in the non-ionic component. uc.pt

The stability of these mixed micelles is also enhanced. A lower CMC value inherently signifies greater stability, as the micelles are less likely to dissociate upon dilution. nih.gov The interaction between the different surfactant molecules within the micelle can be quantified by an interaction parameter (β), calculated using regular solution theory. A negative value for this parameter indicates an attractive interaction between the surfactant molecules in the mixed micelle, confirming the presence of synergy. researchgate.net

Table 1: Comparison of Ideal vs. Experimental Critical Micelle Concentration (CMC) in Mixed Surfactant Systems of Decanoyl-N-methyl-glucamide (Mega-10) and Hexadecyltrimethylammonium Bromide (HTAB)

Mole Fraction of HTAB (α₁)Ideal CMC (mM)Experimental CMC (mM)Interaction Parameter (β)
0.024.0024.00-
0.25.530.55-10.7
0.42.110.22-10.9
0.61.340.17-10.7
0.81.030.24-9.8
1.00.890.89-
Data derived from studies on Decanoyl-N-methyl-glucamide (Mega-10) and is presented to illustrate the synergistic behavior expected for this compound. researchgate.net

The consistently negative and large interaction parameter (β) across different mole fractions confirms a strong synergistic interaction, leading to highly stable mixed micelles. researchgate.net This enhanced stability and efficiency in reducing surface tension are crucial for various applications where stable, high-performance surfactant systems are required.

Microenvironmental Characterization of Mixed Micelles (e.g., Micropolarity, Microviscosity)

The interior of a micelle creates a unique microenvironment that is distinct from the bulk aqueous solution. Characterizing properties such as micropolarity and microviscosity within the micellar core and palisade layer is essential for understanding the solubilization capabilities and interaction dynamics of the system. These properties are typically investigated using molecular probes, which are specialized molecules whose spectroscopic properties are sensitive to their immediate surroundings. epa.govnih.gov

Micropolarity

The polarity of the micellar interior can be assessed using fluorescent probes like pyrene (B120774). The fluorescence emission spectrum of pyrene exhibits several vibrational bands, and the ratio of the intensity of the first peak (I₁) to the third peak (I₃) is highly sensitive to the polarity of the probe's environment. researchgate.net A higher I₁/I₃ ratio indicates a more polar environment, similar to that of water, while a lower ratio suggests a more nonpolar, hydrocarbon-like environment. When pyrene is encapsulated within a micelle, this ratio provides a measure of the micropolarity of the region where the probe resides. researchgate.net

Data from studies on the analogous decanoyl-N-methyl-glucamide (Mega-10) mixed with a cationic surfactant illustrates this trend. The I₁/I₃ ratio of pyrene increases as the mole fraction of the ionic surfactant in the mixed micelle rises, indicating a progressive increase in the micropolarity of the probe's environment.

Table 2: Micropolarity of Mixed Micelles of Decanoyl-N-methyl-glucamide (Mega-10) and Hexadecyltrimethylammonium Bromide (HTAB) using Pyrene as a Probe

Mole Fraction of HTAB (α₁)Pyrene I₁/I₃ Ratio
0.01.16
0.21.18
0.41.20
0.61.22
0.81.25
1.01.28
Data derived from studies on Decanoyl-N-methyl-glucamide (Mega-10) and is presented to illustrate the microenvironmental changes expected for this compound mixed micelles. researchgate.net

Microviscosity

Microviscosity refers to the viscosity experienced by a molecule within the confined space of the micellar core. This property is significantly higher than the viscosity of the bulk water and is comparable to that of liquid hydrocarbons. epa.gov It is a critical factor influencing the diffusion rates of solubilized molecules within the micelle. The microviscosity can be determined through fluorescence depolarization techniques using probes like perylene (B46583) or 2-methylanthracene. epa.gov The method relies on measuring the rotational mobility of the probe; a higher viscosity restricts this rotation, leading to a higher degree of fluorescence polarization.

For mixed micelles, microviscosity is influenced by the packing of the surfactant tails in the core. The introduction of a second surfactant can alter this packing arrangement. Factors such as the compatibility of the hydrocarbon chains and the interactions between the headgroups can affect the free volume within the micellar core, thereby changing its fluidity. In mixed micelles of this compound and an ionic surfactant, the strong attractive interactions between the headgroups can lead to a more compact and ordered arrangement at the core-corona interface, which may result in an increased microviscosity compared to the pure nonionic micelles. epa.gov

Rheological Behavior and Viscoelastic Properties of Myristoyl Methyl Glucamide Systems

Macroscopic Rheological Characterization

The macroscopic rheological characterization of systems containing myristoyl methyl glucamide provides insights into their flow and deformation properties under applied stress. These characteristics are crucial for predicting product performance, stability, and sensory attributes.

This compound, as a surfactant, can significantly modulate the viscosity of aqueous and more complex formulations through several mechanisms. In dilute solutions, the surfactant exists as individual molecules or small spherical micelles, which typically have a minimal effect on the viscosity of the solution. However, as the concentration of this compound increases, these spherical micelles can grow and transition into elongated, worm-like micelles.

The entanglement of these worm-like micelles leads to the formation of a transient network structure, which can dramatically increase the viscosity of the solution. The extent of viscosity enhancement is dependent on factors such as surfactant concentration, temperature, and the presence of other components like salts or co-surfactants. In more complex systems, such as emulsions or suspensions, this compound can influence viscosity by adsorbing at interfaces, thereby altering particle-particle interactions and the structure of the continuous phase.

Systems containing this compound often exhibit non-Newtonian flow behavior, most commonly shear-thinning (pseudoplasticity). This phenomenon is characterized by a decrease in viscosity as the applied shear rate increases. mdpi.comnih.gov At low shear rates, the entangled network of micelles or other self-assembled structures remains largely intact, resulting in high viscosity. tainstruments.com As the shear rate increases, these structures align with the direction of flow and may even break down, leading to a reduction in flow resistance and, consequently, lower viscosity. mdpi.com This shear-thinning behavior is highly desirable in many applications, allowing for ease of spreading or pouring, while maintaining high viscosity at rest to ensure stability.

The viscoelastic properties of this compound systems can be characterized by their storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic component of the material, indicating its ability to store energy and recover its shape after deformation. The loss modulus represents the viscous component, signifying the energy dissipated as heat. In many formulations containing this compound, the storage modulus is higher than the loss modulus at low frequencies or strains, indicating a gel-like or structured liquid behavior. This viscoelastic response is a direct consequence of the self-assembled network formed by the surfactant molecules.

Correlation Between Self-Assembled Structures and Rheological Profiles

The rheological properties of this compound systems are intrinsically linked to the type and organization of the self-assembled structures present in the formulation. By controlling factors such as concentration, temperature, and composition, it is possible to induce the formation of different microstructures, each with a distinct rheological signature.

At higher concentrations, surfactants like this compound can form various liquid crystalline phases, such as lamellar, hexagonal, or cubic phases. iupac.org These highly ordered structures impart significant rigidity to the system, resulting in a dramatic increase in viscosity and the emergence of pronounced viscoelastic and solid-like properties. The specific rheological profile is dependent on the type of liquid crystalline phase formed. For instance, lamellar phases often exhibit a high degree of elasticity and can show complex flow behaviors, including shear-banding. nih.gov

Rheological measurements are a powerful tool for assessing the physical stability of formulations containing this compound. Changes in the viscoelastic properties, such as a decrease in the storage modulus or a shift in the crossover point of G' and G'', can indicate structural changes within the formulation, such as droplet coalescence in an emulsion or the breakdown of a gel network. These changes can be monitored over time and under different storage conditions (e.g., temperature cycling) to predict the long-term stability of the product.

Furthermore, rheological parameters can be correlated with the sensory attributes and texture of a product. For instance, the yield stress, which is the minimum stress required to initiate flow, can be related to the "pick-up" of a cream from a jar. The shear-thinning behavior can describe how easily a lotion spreads on the skin. By carefully tailoring the rheological profile of a formulation using this compound, it is possible to achieve the desired textural and application properties. Rheology and texture analysis are complementary techniques for characterizing the mechanical and sensory properties of semi-solid formulations. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Myristoyl Methyl Glucamide Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the chemical identity and purity of synthesized Myristoyl Methyl Glucamide. Each technique offers unique insights into the molecule's architecture, from its atomic connectivity to the identification of its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like this compound. core.ac.ukspringernature.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

¹H NMR spectroscopy identifies the different types of protons present in the molecule. For a related compound, Methyl 6-O-myristoyl-α-D-glucopyranoside, specific chemical shifts (δ) are observed that correspond to the protons of the myristoyl fatty acid chain, the glucopyranoside headgroup, and the methyl group. researchgate.net For instance, the terminal methyl group of the myristoyl chain typically appears as a triplet at the most upfield region (around 0.86 ppm), while the numerous methylene (B1212753) (-CH₂-) groups of the alkyl chain produce a complex multiplet signal around 1.24 ppm. researchgate.net Protons on the glucamide headgroup are found further downfield due to the deshielding effects of neighboring oxygen and nitrogen atoms.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for a complete carbon count and identification of functional groups. The carbonyl carbon of the amide group, for example, would resonate at a significantly downfield position (typically 170-180 ppm). The carbons of the myristoyl alkyl chain would appear in the upfield region (around 14-40 ppm), while the carbons of the glucamide moiety would be found in the intermediate region (around 50-100 ppm).

NMR is also a critical tool for purity assessment. The presence of unexpected signals in either the ¹H or ¹³C spectrum can indicate the presence of impurities, such as residual reactants, solvents, or side-products from the synthesis process.

Table 1: Representative ¹H NMR Spectral Data for a Myristoyl Glucoside Derivative Data based on Methyl 6-O-myristoyl-α-D-glucopyranoside, a structurally similar compound. researchgate.net

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.89d1HAnomeric Proton (H-1) of Glucoside
3.38s3HMethoxy Protons (1-OCH₃)
2.32m2HMethylene Protons adjacent to Carbonyl (CH₂CO-)
1.24m22HMethylene Protons of Myristoyl Chain (-(CH₂)₁₁-)
0.86m3HTerminal Methyl Protons of Myristoyl Chain (CH₃-)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and elemental composition of a compound. researchgate.net For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. ESI-MS allows the molecule to be ionized intact, typically by forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, enabling accurate determination of its molecular weight.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for purity analysis. researchgate.netlcms.cz In an LC-MS system, the sample is first injected into a liquid chromatograph, which separates the components of the mixture. The separated components then flow directly into the mass spectrometer for detection. This allows for the separation and identification of this compound from any impurities, even those with very similar structures.

Tandem Mass Spectrometry (MS/MS) can provide further structural confirmation. In this technique, a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For instance, a common fragmentation pattern for myristoylated compounds is the neutral loss of the myristoyl moiety, which can be unambiguously identified. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound (C₂₁H₄₃NO₆)

Ion SpeciesDescriptionExpected m/z
[M]Molecular Mass417.57
[M+H]⁺Protonated Molecule418.58
[M+Na]⁺Sodiated Adduct440.56
[M+K]⁺Potassiated Adduct456.67

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FTIR spectrum would display several key absorption bands confirming its structure. A strong, broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching vibrations of the multiple hydroxyl groups on the glucamide head. researchgate.net The N-H stretching of the amide group would also appear in this region. A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the amide I band (C=O stretching vibration). researchgate.net Additionally, sharp bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long myristoyl alkyl chain. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for a Myristoyl Glucoside Derivative Data based on Methyl 6-O-myristoyl-α-D-glucopyranoside, a structurally similar compound. researchgate.net

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3335-3510Stretching, broad-OH (Hydroxyl groups)
~2920Stretching, sharp-CH₂- (Alkyl chain)
~2850Stretching, sharp-CH₂- (Alkyl chain)
1702Stretching, strong-C=O (Ester carbonyl, analogous to amide)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most sensitive for molecules containing chromophores—parts of a molecule that absorb light, such as aromatic rings or conjugated double bond systems.

This compound itself lacks significant chromophores, as its structure consists mainly of single bonds and an isolated amide carbonyl group. Therefore, it is not expected to exhibit strong absorption in the 200-800 nm range. The primary application of UV-Vis spectroscopy in this context is for purity assessment. researchgate.net If a synthesis process involves reactants or produces by-products that contain chromophores, their presence would be readily detected as an absorption peak in the UV-Vis spectrum of the final product. Furthermore, this technique can be used indirectly in colloidal studies, for instance, by monitoring the absorbance of a UV-active probe to determine properties like the critical micelle concentration (CMC). researchgate.net

Biophysical and Colloidal Characterization Techniques

Beyond confirming molecular structure, it is crucial to characterize the behavior of this compound in solution, particularly its ability to self-assemble into micelles.

Fluorescence spectroscopy is an extremely sensitive technique used to study the formation and properties of micelles. rsc.org The method typically involves the use of a hydrophobic fluorescent probe, such as pyrene (B120774). avantiresearch.com

Micellar Microenvironment and Critical Micelle Concentration (CMC): The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its local environment. avantiresearch.com In an aqueous solution below the CMC, pyrene resides in a polar water environment. When this compound molecules assemble into micelles above the CMC, the hydrophobic pyrene molecules partition into the nonpolar, hydrocarbon-like core of the micelles. semanticscholar.org This change in the microenvironment causes a distinct shift in the pyrene emission spectrum. By plotting a fluorescence intensity ratio (e.g., the ratio of the first and third vibronic peaks, I₁/I₃) against the concentration of this compound, a sharp inflection point is observed. This point corresponds to the CMC, the concentration at which micelle formation begins.

Aggregation Number (N_agg) Determination: Fluorescence quenching methods can be used to determine the average number of surfactant molecules in a micelle, known as the aggregation number. wikipedia.orgnih.gov This experiment involves a fluorescent probe and a quencher molecule, both of which are solubilized within the micelles. The rate of fluorescence quenching depends on the concentration of micelles. By systematically varying the quencher concentration and analyzing the quenching kinetics according to established models, the micelle concentration can be determined. The aggregation number is then calculated by dividing the concentration of surfactant molecules present in micelles (total surfactant concentration minus the CMC) by the determined micelle concentration. nih.gov

Table 4: Application of Fluorescence Spectroscopy in Characterizing this compound Micelles

ParameterMethodologyPrincipleTypical Probe/Quencher
Critical Micelle Concentration (CMC)Probe Emission SpectroscopyA hydrophobic probe (e.g., pyrene) partitions from the polar aqueous phase to the nonpolar micelle core, causing a measurable change in its fluorescence spectrum. avantiresearch.comsemanticscholar.orgPyrene, Coumarin-6 semanticscholar.org
Aggregation Number (N_agg)Steady-State Fluorescence QuenchingThe quenching of a micelle-bound fluorophore by a micelle-bound quencher is measured. The quenching kinetics are related to the concentration of micelles, allowing N_agg to be calculated. nih.govProbe: Pyrene; Quencher: Coumarin 153 nih.gov

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Analysis of Self-Assemblies

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the nanoscale structure of materials, ranging from angstroms to hundreds of nanometers. mdpi.com In the context of this compound, SAXS provides unparalleled insights into the size, shape, and arrangement of the self-assembled structures, such as micelles, that form in solution. nih.gov The technique relies on measuring the elastic scattering of X-rays as they pass through a sample. The resulting scattering pattern is analyzed to provide information about the electron density fluctuations within the material, which corresponds to the nanoscale morphology.

Furthermore, SAXS analysis can reveal:

Aggregation Number: By combining SAXS data with the known molecular volume of the surfactant, it is possible to estimate the average number of this compound molecules per micelle.

Structural Transitions: The technique is highly effective for monitoring changes in micellar structure induced by variations in concentration, temperature, or the addition of co-solutes. nih.govresearchgate.net For instance, an increase in temperature might cause a transition from smaller spherical micelles to larger cylindrical ones due to the dehydration of the hydrophilic head groups. researchgate.net

The analysis of SAXS data often involves fitting the experimental scattering curve to theoretical models of different shapes (e.g., sphere, cylinder, ellipsoid) or using model-free approaches like the Indirect Fourier Transformation (IFT) method to reconstruct the particle distance distribution function, p(r), which provides direct information on the shape and maximum dimension of the scattering objects. nih.gov

Table 1: Structural Parameters of Non-Ionic Surfactant Micelles Obtainable via SAXS

ParameterDescriptionTypical Information Gained
Radius of Gyration (Rg)A measure of the root-mean-square distance of the object's parts from its center of mass.Overall size and compactness of the micelle.
Maximum Dimension (Dmax)The largest distance between any two points within the particle.Provides information on the overall shape, especially for non-spherical micelles.
Micelle ShapeThe geometric form of the self-assembled aggregate.Determined by fitting data to models for spheres, ellipsoids, cylinders, etc.
Aggregation Number (Nagg)The average number of surfactant molecules in a single micelle.Insight into the packing and stability of the micellar core.
Core and Shell DimensionsThe size of the hydrophobic core and the thickness of the hydrophilic shell.Detailed structural information derived from core-shell models.

Tensiometry and Conductometry for Critical Micelle Concentration Measurements

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual monomer molecules begin to self-assemble into larger aggregates like micelles. wikipedia.org Tensiometry and conductometry are two common physical-chemical methods used for its determination. nih.govunicam.it

Tensiometry is a primary and highly effective technique for determining the CMC of non-ionic surfactants such as this compound. nih.gov Surfactants are surface-active agents, meaning they adsorb at interfaces (e.g., air-water) and lower the surface tension of the solvent. In tensiometry, the surface tension of a solution is measured as a function of surfactant concentration.

The process involves:

Preparing a series of solutions with increasing concentrations of this compound.

Measuring the surface tension of each solution.

Plotting surface tension versus the logarithm of the concentration.

Initially, as the surfactant concentration increases, the surface tension decreases sharply because more monomer molecules populate the air-water interface. Once the interface becomes saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant despite further increases in the total surfactant concentration. The concentration at which this break in the curve occurs is identified as the CMC. alfa-chemistry.com Studies on structurally similar N-acyl-N-methylglucamides have successfully used surface tension methods to determine their CMC values. researchgate.net

Table 2: CMC Values for N-Acyl-N-Alkyl-d-Glucamides Determined by Tensiometry

CompoundAlkyl Chain LengthApproximate CMC (mM)Reference
N-acetyl-N-octyl-d-glucamideC8~0.6 nih.gov
N-acetyl-N-decyl-d-glucamideC10~0.2-0.6 nih.gov
N-decanoyl-N-methylglucamide (MEGA-10)C104.8 nih.gov
N-undecanoyl-N-methylglucamideC111.6 nih.gov

Note: The table presents data for structurally similar compounds to illustrate typical CMC ranges.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Insights into Self-Assembly

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with molecular interactions or processes, including the self-assembly of surfactants into micelles. It provides a complete thermodynamic profile of the micellization process in a single experiment, yielding not only the CMC but also the enthalpy of micellization (ΔHmic). tainstruments.comsioc-journal.cn

In a typical ITC experiment for studying this compound, a concentrated solution of the surfactant (well above its CMC) is titrated into a sample cell containing only the solvent (e.g., water). Each injection of the surfactant solution causes it to be diluted in the cell. If the resulting concentration in the cell is above the CMC, the micelles will dissociate into monomers to re-establish equilibrium, a process accompanied by a measurable heat change (either absorption or release). This heat is recorded by the instrument.

As the titration proceeds, the total surfactant concentration in the cell increases. The curve of heat change per injection versus the total surfactant concentration typically shows a sigmoidal shape.

Below the CMC: The heat measured corresponds primarily to the heat of dilution of the monomers.

Around the CMC: A sharp transition occurs as the injected micelles break apart. The center of this transition region corresponds to the CMC.

Above the CMC: The heat measured is mainly due to the heat of dilution of the micelles, as the monomer concentration remains relatively constant.

From the ITC data, several key thermodynamic parameters can be determined:

Critical Micelle Concentration (CMC): Identified from the inflection point of the titration curve.

Enthalpy of Micellization (ΔHmic): Determined directly from the difference in heat between the pre-micellar and post-micellar regions of the plot. The sign of ΔHmic indicates whether the process is exothermic (negative) or endothermic (positive).

Gibbs Free Energy of Micellization (ΔGmic): Calculated from the CMC value using the relationship ΔGmic ≈ RT ln(CMC), where R is the gas constant and T is the absolute temperature. A negative ΔGmic indicates a spontaneous process.

Entropy of Micellization (ΔSmic): Calculated using the Gibbs equation: ΔGmic = ΔHmic - TΔSmic. The entropy change reflects the change in the ordering of the system, primarily driven by the hydrophobic effect, which involves the release of ordered water molecules from around the surfactant's hydrocarbon tail. wikipedia.orgresearchgate.net

Table 3: Thermodynamic Parameters of Micellization Obtainable from ITC

Thermodynamic ParameterSymbolSignificance
Critical Micelle ConcentrationCMCConcentration threshold for micelle formation.
Enthalpy of MicellizationΔHmicHeat absorbed or released during micellization; indicates the contribution of intermolecular forces.
Gibbs Free Energy of MicellizationΔGmicIndicates the spontaneity of the self-assembly process (spontaneous if negative).
Entropy of MicellizationΔSmicReflects the change in disorder of the system, largely driven by the release of structured water (hydrophobic effect).

Chromatographic Techniques (e.g., HPLC) for Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is crucial for assessing its purity, identifying potential by-products from synthesis, and analyzing its composition in formulated products.

The synthesis of N-acyl-N-methylglucamides can result in a mixture containing the desired product, unreacted starting materials (e.g., fatty acid, N-methylglucamine), and side products. A robust HPLC method is required to resolve these different components effectively. Research on the closely related N-lauroyl-N-methylglucamide has detailed the development of such methods. researchgate.net

A typical HPLC system for the analysis of this compound would consist of:

Stationary Phase: A reversed-phase column (e.g., C8 or C18) is commonly used, where the stationary phase is nonpolar.

Mobile Phase: A polar mobile phase, often a gradient mixture of solvents like methanol (B129727), acetonitrile, and water, is used to elute the components. researchgate.net Modifiers such as trifluoroacetic acid (TFA) may be added to improve peak shape.

Detector: The choice of detector is critical. Since this compound lacks a strong chromophore, standard UV detection can be challenging, though it may be possible at low wavelengths (~210 nm). researchgate.net More universal detectors are often superior:

Evaporative Light Scattering Detector (ELSD): This detector is highly effective for non-volatile analytes like glucamide surfactants that lack a UV chromophore. It works by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. researchgate.net

Refractive Index (RI) Detector: An RI detector can also be used, but it is generally less sensitive than ELSD and is incompatible with gradient elution, limiting its utility for complex mixtures. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, allowing for the definitive identification of the main compound and any impurities based on their mass-to-charge ratio.

The developed HPLC method can be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate analysis of this compound. oatext.com

Table 4: Example HPLC Method Parameters for N-Acyl-N-Methylglucamide Analysis

ParameterDescription
ColumnReversed-Phase (e.g., C18, 5 µm particle size)
Mobile PhaseGradient of Methanol/Water or Acetonitrile/Water, possibly with 0.1% TFA
Flow RateTypically 0.5 - 1.5 mL/min
DetectorEvaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Injection Volume5 - 20 µL
Column TemperatureAmbient or controlled (e.g., 30-40 °C)

Note: This table represents typical conditions based on methods developed for similar compounds.

Computational Chemistry and Theoretical Modeling of Myristoyl Methyl Glucamide Systems

Molecular Dynamics Simulations of Interfacial Adsorption and Micellar Formation

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For surfactants, MD simulations are invaluable for visualizing and quantifying the dynamic processes of self-assembly into micelles and adsorption at various interfaces (e.g., oil-water or air-water).

Detailed Research Findings: MD simulations of surfactant systems typically involve constructing a simulation box containing the surfactant, water, and often an oil phase. The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each particle. This approach allows for the observation of how individual Myristoyl Methyl Glucamide molecules orient themselves at an interface, with the hydrophobic myristoyl tail partitioning into the non-polar phase (oil or air) and the hydrophilic methyl glucamide headgroup remaining in the aqueous phase.

Simulations can track the aggregation of surfactant monomers into micelles once the concentration exceeds the critical micelle concentration (CMC). Key parameters that can be extracted from these simulations include the aggregation number (the number of surfactant molecules in a micelle), micelle shape and size, and the density profiles of different components across an interface. For instance, simulations can reveal the thickness of the interfacial layer and the ordering of the surfactant's hydrophobic chains. columbia.edu While atomistic models provide high detail, coarse-grained MD simulations, where groups of atoms are represented as single beads, can be used to study larger systems and longer timescales relevant to micelle formation and equilibration. dokumen.pub

Below is a representative table of parameters that would be defined in a typical MD simulation setup for a this compound system.

ParameterTypical Value/DescriptionPurpose
Force FieldCHARMM, GROMOS, AMBERDefines the potential energy and forces between atoms.
Water ModelSPC, TIP3P, TIP4PRepresents the solvent molecules (water).
System Size10,000 - 1,000,000 atomsDetermines the scale of the simulation (e.g., number of surfactant and water molecules).
EnsembleNPT (Isothermal-isobaric)Maintains constant Number of particles, Pressure, and Temperature to mimic laboratory conditions.
Simulation Time100 ns - 10 µsThe duration of the simulation, which needs to be long enough to observe the processes of interest.
Boundary ConditionsPeriodicCreates a pseudo-infinite system by connecting opposite faces of the simulation box, avoiding edge effects.

Quantum Chemical Calculations for Understanding Molecular Interactions and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. These methods are used to predict molecular geometries, charge distributions, and the nature of intermolecular interactions, which are fundamental to the behavior of this compound.

The hydrophilic nature of the methyl glucamide headgroup is due to its multiple hydroxyl groups and the amide linkage, which can act as hydrogen bond donors and acceptors. Quantum chemical methods can model these hydrogen bonds with high accuracy, calculating their strength and geometry. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict a molecule's chemical reactivity and stability. researchgate.net While specific DFT studies on this compound are not readily found, research on structurally related alkylated N-methyl-d-glucamine complexes has utilized DFT to analyze their geometric properties. researchgate.net

The following table summarizes key molecular properties of a surfactant that can be determined using quantum chemical calculations.

Calculated PropertySignificance for Surfactant Behavior
Optimized Molecular GeometryDetermines the most stable 3D shape and conformation of the molecule.
Partial Atomic ChargesExplains the electrostatic potential and sites for intermolecular interactions (e.g., hydrogen bonding).
Dipole MomentQuantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents.
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the surfactant molecule. researchgate.net
Hydrogen Bond EnergyQuantifies the strength of interaction between the hydrophilic headgroup and water molecules.

Predictive Modeling of Structure-Activity Relationships and Performance Attributes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of chemicals based on their molecular structure. For surfactants, these models can predict performance attributes like the critical micelle concentration (CMC), surface tension, and cloud point.

Detailed Research Findings: The development of a QSAR/QSPR model involves calculating a set of numerical values, known as molecular descriptors, that encode structural, physical, and chemical features of the molecules. These descriptors can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), or derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). nih.gov A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), is then created to correlate these descriptors with an experimentally measured property. tandfonline.comnih.gov

For a series of alkyl glucamides with varying fatty chain lengths (e.g., caproyl, lauroyl, myristoyl), a QSPR model could predict how the CMC changes with the size of the hydrophobic tail. Descriptors such as the octanol-water partition coefficient (log P), molecular surface area, and polarizability are commonly used. tandfonline.com Such models are powerful for screening new surfactant structures and optimizing formulations without the need for extensive experimental work.

The table below provides an illustrative example of descriptors that could be used in a QSPR model to predict the CMC of nonionic surfactants.

Molecular DescriptorTypeRelationship to Surfactant Performance (e.g., CMC)
Molecular Weight (Mw)ConstitutionalGenerally, increasing Mw in a homologous series (longer tail) decreases CMC.
Log P (Octanol-Water Partition Coefficient)PhysicochemicalA higher Log P value (more hydrophobicity) leads to a lower CMC.
Polar Surface Area (PSA)TopologicalRelates to the size of the hydrophilic headgroup; affects hydration and aggregation.
Energy of Hydration (EH)ThermodynamicRepresents the energy released upon solvation; influences water solubility and micellization. tandfonline.com
Dipole Moment (µ)Quantum-ChemicalReflects molecular polarity, which can influence intermolecular interactions and packing in micelles. nih.gov

Theoretical Frameworks for Mixed Surfactant System Behavior (e.g., Regular Solution Theory)

Surfactants are frequently used in mixtures to achieve performance benefits that cannot be obtained with a single component, a phenomenon known as synergy. Theoretical frameworks are essential for predicting and explaining the behavior of these mixed systems.

Detailed Research Findings: Regular Solution Theory (RST), as adapted for surfactant systems, is a widely used framework to analyze non-ideal mixing in micelles. science.gov This theory allows for the quantification of the interaction between two different surfactants in a mixed micelle through a single molecular interaction parameter, β. The β parameter can be calculated from the experimental CMC values of the pure surfactants and their mixtures.

The interpretation of the β parameter is as follows:

β < 0: Indicates synergistic interaction (attraction) between the two surfactants in the micelle. This leads to a mixed CMC that is lower than what would be expected from ideal mixing, which is often desirable for enhancing efficiency. columbia.edu

β = 0: Represents ideal mixing, where the surfactants mix without any specific interaction.

β > 0: Indicates antagonistic interaction (repulsion) between the surfactants in the micelle.

For a mixture of a nonionic surfactant like this compound with an anionic or cationic surfactant, synergistic interactions (negative β values) are common. This synergy arises from favorable interactions between the different headgroups, such as the reduction of electrostatic repulsion between the ionic headgroups by the presence of the nonionic spacer. columbia.edu RST can be used to calculate not only the mixed CMC but also the composition of the mixed micelle, which often differs from the composition of the bulk solution.

The table below summarizes the interpretation of the interaction parameter in Regular Solution Theory.

Value of Interaction Parameter (β)Type of InteractionEffect on Mixed Micelle Formation
β &lt; 0Synergistic (Attractive)CMC of the mixture is lower than the ideal CMC; enhanced stability.
β = 0Ideal (No interaction)CMC of the mixture follows ideal mixing behavior.
β > 0Antagonistic (Repulsive)CMC of the mixture is higher than the ideal CMC; less stable micelles.

Environmental Fate and Biodegradation Research of Myristoyl Methyl Glucamide

Biodegradation Pathways and Kinetics in Aqueous Environments

The biodegradation of Myristoyl Methyl Glucamide in aqueous environments is anticipated to proceed through a series of steps initiated by microbial action. The primary mechanism involves the enzymatic hydrolysis of the amide bond, which separates the molecule into its constituent parts: myristic acid and N-methyl-D-glucamine.

Biodegradation Steps:

Amide Bond Hydrolysis: The initial and rate-determining step is the cleavage of the amide linkage. This can be facilitated by amidase enzymes produced by various microorganisms present in aquatic environments.

Fatty Acid Degradation: The resulting myristic acid, a C14 saturated fatty acid, is a readily metabolizable substrate for a wide range of bacteria and fungi.

N-methyl-D-glucamine Degradation: The N-methyl-D-glucamine portion, being a sugar derivative, is also expected to be mineralized by microorganisms.

The kinetics of biodegradation for surfactants of this class are generally rapid, leading to significant removal from water systems.

The microbial degradation of this compound results in the formation of intermediate metabolites that are further broken down. The principal mechanism for the fatty acid component is β-oxidation.

Myristic Acid Degradation: Following the hydrolysis of the amide bond, myristic acid is catabolized through the β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. cosmileeurope.eunih.gov The acetyl-CoA then enters the citric acid cycle (TCA cycle) to be completely oxidized to carbon dioxide and water, generating energy for the microorganisms. cosmileeurope.eunih.gov

N-methyl-D-glucamine Degradation: N-methyl-D-glucamine is a derivative of sorbitol and is anticipated to be degraded through pathways common for sugar alcohols and amines. nih.gov This would involve enzymatic reactions such as oxidation and demethylation, ultimately leading to intermediates that can enter central metabolic pathways.

The expected degradation products from these pathways are outlined in the table below.

Intermediate ProductDegradation PathwayFinal Products
Myristic Acidβ-OxidationAcetyl-CoA
N-methyl-D-glucamineOxidation, DemethylationIntermediates of central metabolism
Acetyl-CoACitric Acid CycleCarbon Dioxide, Water, Biomass

This table outlines the expected degradation products of this compound based on established metabolic pathways for its constituent parts.

This compound is classified as readily biodegradable. This assessment is based on data from structurally similar molecules and its derivation from natural, easily metabolizable components. Surfactants such as Cocoyl Methyl Glucamide and Capryloyl/Caproyl Methyl Glucamide, which belong to the same chemical class, have been shown to be readily biodegradable. cosmileeurope.eusigmaaldrich.com The term "readily biodegradable" implies that the substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.

The standard test for this property is the OECD 301 series, with the OECD 301F (Manometric Respirometry Test) being a common method. nih.govgoogle.comeuropa.eu In this test, the biodegradation of the substance by microorganisms is measured by the amount of oxygen consumed over a 28-day period.

Test GuidelineMethodPass Level for Ready Biodegradability
OECD 301FManometric Respirometry>60% of theoretical oxygen demand (ThOD) within a 10-day window in a 28-day period.

This table details the standard methodology and criteria for assessing the ready biodegradability of chemical substances like this compound.

Renewable Carbon Index (RCI) and Bio-based Content Analysis

The Renewable Carbon Index (RCI) is a measure of the proportion of carbon in a product that is derived from renewable sources. researchgate.netnih.gov For this compound, the RCI is high, reflecting its origin from plant-based raw materials. The myristoyl portion is derived from myristic acid, which is obtained from coconut or palm kernel oil, while the methyl glucamide part is synthesized from glucose, typically sourced from corn starch.

The bio-based content of this compound is calculated based on the ratio of renewable carbon to the total organic carbon in the molecule. Given its synthesis from natural feedstocks, it is considered to be a high bio-based content surfactant. researchgate.netnih.govskinsafeproducts.com This aligns with the increasing demand in the cosmetics and cleaning product industries for ingredients with a reduced carbon footprint and a more sustainable lifecycle. researchgate.netskinsafeproducts.com

ComponentSourceRenewable Nature
Myristoyl group (C14)Myristic acid from vegetable oils (e.g., coconut, palm)Yes
Methyl glucamide groupGlucose (e.g., from corn) and methylamine (B109427)Yes

This table illustrates the renewable origins of the constituent parts of this compound.

Methodologies for Evaluating Environmental Compatibility

The environmental compatibility of a chemical substance like this compound is evaluated through a standardized set of tests that assess its potential impact on the environment. These methodologies are designed to determine the substance's persistence, bioaccumulation potential, and toxicity to aquatic organisms.

Key methodologies include:

Ready Biodegradability Tests (OECD 301 series): As previously mentioned, these tests are fundamental in determining the persistence of a substance. google.comnih.gov A positive result (readily biodegradable) indicates a low risk of persistence in the environment.

Aquatic Toxicity Tests: These tests evaluate the potential harm to aquatic life. Standardized tests are conducted on representatives of different trophic levels, such as algae (e.g., OECD 201), invertebrates (e.g., Daphnia magna, OECD 202), and fish (e.g., OECD 203). While specific data for this compound is not publicly available, structurally similar surfactants are generally found to have an ecotoxicity profile that is managed through appropriate use concentrations and wastewater treatment, where they are largely removed due to their ready biodegradability.

Interactions of Myristoyl Methyl Glucamide with Complex Macromolecular and Particulate Systems

Interactions with Polymers in Solution and at Interfaces

The interaction between surfactants and polymers in an aqueous solution is a complex phenomenon driven by a combination of hydrophobic and electrostatic interactions. For a nonionic surfactant like Myristoyl Methyl Glucamide, interactions with polymers are primarily governed by hydrophobic associations between the myristoyl tail of the surfactant and any hydrophobic regions on the polymer chain.

In solution, the presence of polymers can influence the self-assembly of this compound. The concentration at which surfactant molecules begin to form aggregates, known as the critical aggregation concentration (CAC), is often lower in the presence of a polymer compared to the critical micelle concentration (CMC) in a pure surfactant solution. This is because the polymer can act as a template or scaffold for surfactant aggregation. The nature of the polymer, whether it is neutral or charged (a polyelectrolyte), significantly impacts the interaction dynamics.

At interfaces, such as the air-water or oil-water interface, a competitive or synergistic adsorption behavior can be observed between this compound and polymers. The presence of a polymer can either enhance or reduce the surface activity of the surfactant depending on the specific interactions between them. For instance, if there is a strong attractive interaction, a polymer-surfactant complex may form at the interface, leading to a more stable film. Conversely, competitive adsorption can occur where the polymer and surfactant vie for space at the interface.

Table 1: Key Factors Influencing this compound-Polymer Interactions

FactorDescriptionPotential Impact on this compound Interactions
Polymer Type Can be neutral, anionic, cationic, or amphiphilic.Electrostatic interactions with charged polymers can occur, although hydrophobic interactions are expected to dominate for this nonionic surfactant.
Polymer Hydrophobicity The presence and distribution of hydrophobic moieties on the polymer chain.Stronger hydrophobic interactions with more hydrophobic polymers, leading to a lower CAC.
Surfactant Concentration The concentration of this compound relative to its CAC and CMC.Dictates the formation of individual surfactant-polymer complexes versus larger micellar structures associated with the polymer.
Solution Conditions Factors such as temperature, pH, and ionic strength.Can alter both polymer conformation and surfactant aggregation behavior, thereby influencing their interaction.

Modulation of Protein Solubility and Crystallization Behavior

Surfactants are crucial in the study of proteins, particularly for membrane proteins which are inherently insoluble in aqueous solutions. Nonionic surfactants like this compound can be employed to solubilize proteins by forming mixed micelles where the hydrophobic tails of the surfactant shield the hydrophobic regions of the protein from the aqueous environment. This process is essential for purifying and characterizing proteins.

The stability of a protein in solution can be significantly influenced by the presence of surfactants. The right surfactant at an appropriate concentration can prevent protein aggregation and maintain the native conformation of the protein, which is vital for its biological function and for successful crystallization. However, the choice of surfactant is critical, as some can denature proteins.

Table 2: Potential Effects of this compound on Protein Properties

PropertyDescriptionExpected Influence of this compound
Solubility The ability of a protein to dissolve in a solvent.Can increase the solubility of hydrophobic proteins by forming mixed micelles.
Stability The ability of a protein to maintain its native structure and function.May stabilize proteins by preventing aggregation, but the effect is protein-dependent.
Crystallization The process of forming a well-ordered, three-dimensional crystal lattice.Could be used as a detergent to solubilize membrane proteins for crystallization trials. The size and nature of its micelles would influence crystal packing.

Adsorption Mechanisms onto Solid Substrates and Particulate Matter

The adsorption of surfactants onto solid surfaces is a key process in many industrial and environmental applications. The interaction of this compound with solid substrates and particulate matter is driven by the chemical nature of both the surfactant and the surface.

For inorganic particulate matter , such as minerals and metal oxides, the surface can possess a charge that depends on the pH of the surrounding solution. Although this compound is nonionic, weak interactions such as hydrogen bonding between the glucamide head group and surface hydroxyl groups can occur. The primary driving force for adsorption on many surfaces, however, is often hydrophobic interaction between the myristoyl tail and less polar sites on the substrate. The adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in solution, can provide insights into the adsorption mechanism, such as monolayer or multilayer formation.

In the case of organic particulate matter , which is generally more hydrophobic, the adsorption of this compound is expected to be more significant. The hydrophobic myristoyl tail will readily associate with the organic surface to minimize its contact with water. This can lead to the formation of a surfactant layer on the particle, which can alter its surface properties, such as wettability and dispersibility in water. The specific functional groups present on the organic matter can also engage in hydrogen bonding or other weak interactions with the surfactant's head group.

Table 3: Factors Governing Adsorption of this compound on Particulate Matter

FactorDescriptionInfluence on Adsorption
Substrate Surface Chemistry Hydrophilicity/hydrophobicity, surface charge, and presence of functional groups.Determines the dominant adsorption mechanism (hydrophobic vs. other interactions).
Particle Size and Porosity The specific surface area and accessibility of adsorption sites.Higher surface area generally leads to greater adsorption capacity.
Surfactant Concentration Concentration relative to the CMC.Adsorption typically increases with concentration up to the CMC, after which it may plateau or change due to micelle formation in the bulk solution.
Aqueous Environment pH, ionic strength, and temperature.Can affect both the surface properties of the substrate and the behavior of the surfactant.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing myristoyl methyl glucamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling myristoyl chloride with methyl glucamide under controlled alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) to confirm esterification and amide bond formation. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) should be used to assess purity (>95%). For novel derivatives, elemental analysis and Fourier-transform infrared spectroscopy (FTIR) are critical to validate structural integrity .

Q. How can researchers ensure the identity and purity of this compound in experimental formulations?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : Reverse-phase HPLC with UV detection to quantify impurities.
  • Spectroscopy : 1^1H NMR to verify the absence of unreacted myristic acid or methyl glucamide.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., ~32°C for pure samples).
    Cross-reference results with literature data for known derivatives .

Q. What are the standard protocols for evaluating the surfactant properties of this compound?

  • Methodological Answer : Measure critical micelle concentration (CMC) using surface tension titration (e.g., du Noüy ring method) or fluorescence spectroscopy with pyrene as a probe. Compare results with structurally similar alkyl glucosides (e.g., lauroyl methyl glucamide) to assess chain-length effects on micelle formation .

Advanced Research Questions

Q. How does the myristoyl moiety in methyl glucamide influence interactions with lipid bilayers or protein systems?

  • Methodological Answer : Use 13^13C-labeled myristoyl groups in 2D heteronuclear NMR (e.g., HMQC) to map hydrophobic interactions in model membranes. For dynamic studies, employ fluorescence recovery after photobleaching (FRAP) to quantify lateral diffusion in lipid bilayers. Compare results with Ca2+^{2+}-dependent myristoyl switching mechanisms observed in recoverin-like proteins .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Apply systematic review frameworks (e.g., COSMOS-E) to assess bias in existing data. Use the Threshold of Toxicological Concern (TTC) method to calculate safe exposure limits:

  • SED (Systemic Exposure Dose) = A×C×DApA \times C \times DA_p, where AA is daily use (mg/kg), CC is concentration (%), and DApDA_p is dermal absorption (%).
  • Validate findings with in vitro assays (e.g., 3D skin models for irritation potential) .

Q. How can mixed-methods designs address formulation challenges when combining this compound with ionic surfactants?

  • Methodological Answer :

  • Quantitative : Measure phase behavior via ternary phase diagrams (water/surfactant/co-surfactant) to identify compatible ratios.
  • Qualitative : Conduct semi-structured interviews with formulation scientists to identify practical barriers (e.g., pH stability).
    Triangulate data to optimize synergistic blends while minimizing precipitation .

Q. What computational tools predict the environmental fate of this compound in wastewater systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model biodegradation pathways. Validate predictions with high-resolution mass spectrometry (HRMS) to detect metabolites in activated sludge assays. Cross-reference with EPA EPI Suite for persistence/bioaccumulation estimates .

Methodological Considerations

  • Data Contradiction Analysis : Prioritize studies adhering to OECD guidelines for reproducibility (e.g., GLP compliance). Discrepancies in CMC values may arise from temperature or ionic strength variations; always report experimental conditions .
  • Ethical Formulation : For in vivo studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify animal or human testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.